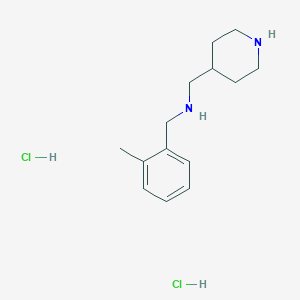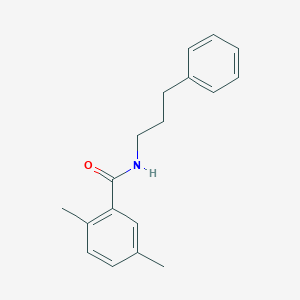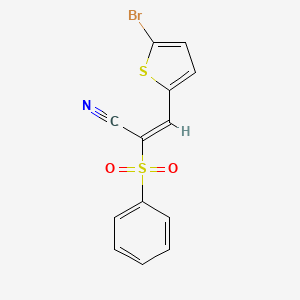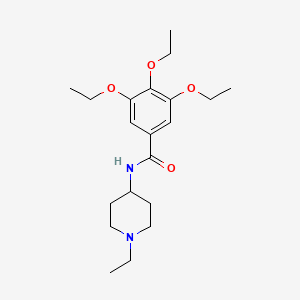![molecular formula C17H19Cl2N3O2S B4629699 N-(5-chloro-2-methoxyphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4629699.png)
N-(5-chloro-2-methoxyphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide
Descripción general
Descripción
Synthesis Analysis
Synthesis of piperazine derivatives often involves strategic functionalization to achieve selectivity and high affinity for target receptors. For example, the synthesis of analogues with reduced alpha 1-adrenergic affinity, aiming for improved selectivity towards serotonin receptors, involves modifications to the piperazine scaffold (Raghupathi et al., 1991)(Raghupathi et al., 1991). Such modifications can include altering side chains or introducing specific functional groups to enhance receptor binding while minimizing off-target interactions.
Molecular Structure Analysis
The molecular structure of piperazine derivatives plays a crucial role in their interaction with biological targets. The spatial arrangement of atoms and the presence of specific functional groups influence the compound's ability to bind to receptors. High-resolution techniques such as NMR and X-ray crystallography are pivotal in determining these structures accurately, providing insights into the compound's potential interactions with its biological targets (Zhang et al., 2007)(Zhang et al., 2007).
Aplicaciones Científicas De Investigación
Pharmacological Profile Development
Compounds structurally related to "N-(5-chloro-2-methoxyphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide" have been extensively studied for their pharmacological properties. For instance, studies on various piperazine derivatives have demonstrated their potential as serotonin receptor antagonists, COX-2 inhibitors, and agents with anti-inflammatory and analgesic activities (A. Abu‐Hashem et al., 2020). These findings suggest a broad spectrum of therapeutic applications, from pain management to the treatment of psychiatric disorders.
Antimicrobial and Antiviral Research
The synthesis and evaluation of novel 1,2,4-triazole derivatives, including piperazine compounds, have shown promising antimicrobial activities (H. Bektaş et al., 2010). Additionally, bis(heteroaryl)piperazines have been identified as potent non-nucleoside HIV-1 reverse transcriptase inhibitors, highlighting the potential of piperazine derivatives in antiviral research (D. Romero et al., 1994).
Neuropharmacology and Receptor Studies
Piperazine derivatives have also been explored for their interaction with various neurotransmitter receptors, offering insights into their potential use in neuropharmacology and as tools in studying receptor dynamics. For instance, arylpiperazine derivatives have been found to possess high affinity for 5-HT1A serotonin ligands, indicating their potential in developing antidepressant and anxiolytic medications (R. Glennon et al., 1988).
Imaging and Diagnostic Applications
Innovative applications extend beyond pharmacology. For example, carbon-11-labeled carboxamide derivatives have been synthesized for potential PET imaging of dopamine D3 receptors, demonstrating the utility of piperazine derivatives in developing diagnostic agents for neurological conditions (Mingzhang Gao et al., 2008).
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O2S/c1-24-15-4-2-12(18)10-14(15)20-17(23)22-8-6-21(7-9-22)11-13-3-5-16(19)25-13/h2-5,10H,6-9,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNBWCKEUHFPBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)CC3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[({[4-(4-chlorophenyl)-2-pyrimidinyl]thio}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4629621.png)


![N-[2-(4-morpholinyl)-4-nitrophenyl]acetamide](/img/structure/B4629651.png)

![5-(4-fluorophenyl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B4629664.png)
![N-cyclopropyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4629671.png)


![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide](/img/structure/B4629702.png)
![5-[4-(benzyloxy)benzylidene]-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4629703.png)
![N-(3-chloro-2-methylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4629711.png)
![N'-[1-(2-furyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B4629716.png)
